molecular formula C7H4ClFN2 B12863126 5-Chloro-4-fluoro-1H-benzimidazole

5-Chloro-4-fluoro-1H-benzimidazole

Cat. No.: B12863126
M. Wt: 170.57 g/mol
InChI Key: SGCAVQNXPZBTAF-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1H-benzimidazole (CAS 1360940-59-5) is a fluorinated benzimidazole derivative of high interest in medicinal and organic chemistry. With a molecular formula of C7H4ClFN2 and a molecular weight of 170.57 g/mol, this compound serves as a versatile chemical building block . Benzimidazole derivatives are privileged structures in drug discovery due to their similarity to purine bases, allowing them to interact with various biological enzymes and receptors . This scaffold is known to form hydrogen bonds and participate in π-π and hydrophobic interactions, which is crucial for its mechanism of action in biochemical studies . This specific chloro-fluoro substituted benzimidazole is a key synthetic intermediate for designing novel nitrogen heterocycles with potential bioactivity . Research indicates that structurally similar benzimidazole derivatives exhibit significant urease inhibition, an important target for conditions like peptic ulcers and kidney stones, with some compounds showing IC50 values in the low micromolar range (e.g., 3.36 µM) . Furthermore, fluoro-benzimidazole hybrids have demonstrated potent antimicrobial effects against gastrointestinal pathogens such as Escherichia coli O157:H7, with minimum inhibitory concentrations (MIC90) as low as 0.49 µg/mL . The compound is offered with a purity of ≥95% and is intended for research use only in a laboratory setting . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H4ClFN2

Molecular Weight

170.57 g/mol

IUPAC Name

5-chloro-4-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H4ClFN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11)

InChI Key

SGCAVQNXPZBTAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)Cl

Origin of Product

United States

Biological Activity

5-Chloro-4-fluoro-1H-benzimidazole is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, antitumor effects, and potential applications in drug development.

The biological activity of 5-chloro-4-fluoro-1H-benzimidazole can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA synthesis and cell division, which can lead to the cessation of cell growth and proliferation. This mechanism is essential in targeting rapidly dividing cells, such as cancer cells.
  • Receptor Binding : It interacts with specific receptors on cell surfaces, modulating various signal transduction pathways. This interaction can influence cellular responses and potentially alter disease processes.
  • Disruption of Cellular Functions : By interfering with cellular functions, this compound can induce apoptosis (programmed cell death) or inhibit cell growth, making it a candidate for therapeutic applications in oncology.

2. Antimicrobial Activity

Recent studies have shown that 5-chloro-4-fluoro-1H-benzimidazole exhibits significant antimicrobial properties:

  • Antitubercular Activity : In vitro evaluations against the H37Rv strain of Mycobacterium tuberculosis demonstrated that derivatives of benzimidazole, including 5-chloro-4-fluoro variants, possess potent antitubercular activity. The minimum inhibitory concentration (MIC) values were lower than those of conventional antitubercular agents, indicating better efficacy .
  • Broad-Spectrum Antimicrobial Effects : Other studies have reported that benzimidazole derivatives show activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from this class displayed MIC values ranging from 1 to 16 µg/mL against different microbial strains .

3. Antitumor Properties

5-Chloro-4-fluoro-1H-benzimidazole has been investigated for its potential as an antitumor agent:

  • PARP-1 Inhibition : A series of studies identified that derivatives containing the benzimidazole structure could inhibit PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair. One notable compound showed an IC50 value of 43.7 nM against PARP-1, indicating strong inhibitory activity .
  • Cytotoxicity Against Cancer Cell Lines : The compound demonstrated significant cytotoxic effects on various cancer cell lines, including HCT116 and A549 cells. The observed IC50 values suggest that these derivatives could enhance the efficacy of existing chemotherapeutic agents like temozolomide .

4. Case Studies and Research Findings

Several case studies highlight the biological activities of 5-chloro-4-fluoro-1H-benzimidazole:

StudyFindingsReference
Study on Antitubercular ActivityShowed promising MIC values against M. tuberculosis strains
Evaluation as PARP-1 InhibitorIdentified strong inhibition with IC50 = 43.7 nM
Antimicrobial ScreeningDemonstrated broad-spectrum activity against bacteria and fungi

5. Conclusion

The compound 5-chloro-4-fluoro-1H-benzimidazole exhibits significant biological activity through various mechanisms such as enzyme inhibition and receptor binding. Its potential as an antimicrobial and antitumor agent makes it a valuable candidate for further research in drug development. The ongoing exploration of its derivatives may lead to improved therapeutic agents for treating infectious diseases and cancers.

Scientific Research Applications

Biological Activities

Benzimidazole derivatives, including 5-Chloro-4-fluoro-1H-benzimidazole, exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Benzimidazoles have been recognized for their potential as anticancer agents. They can inhibit various kinases involved in cancer progression, making them suitable for targeted cancer therapies. For instance, compounds derived from benzimidazole have shown effectiveness against multiple cancer cell lines by interfering with receptor tyrosine kinases such as EGFR and VEGFR .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against bacteria and fungi. Benzimidazoles are known to disrupt microbial cell wall synthesis, which is critical for their efficacy as antifungal agents .
  • Antiparasitic Effects : Benzimidazoles are traditionally used as antiparasitic agents. They disrupt the microtubule formation in parasites, leading to their death. The potential of 5-Chloro-4-fluoro-1H-benzimidazole in this area warrants further investigation.

Therapeutic Applications

The therapeutic applications of 5-Chloro-4-fluoro-1H-benzimidazole can be categorized as follows:

Cancer Therapy

Recent studies have highlighted the role of benzimidazole derivatives in cancer treatment. For example, certain derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways associated with cancer cell proliferation .

Antiviral Research

Research indicates that benzimidazole derivatives can also exhibit antiviral properties. They have been tested against various viruses, including enteroviruses and herpes simplex virus, demonstrating significant inhibition rates .

Antifungal and Antiparasitic Agents

The compound's potential as an antifungal agent is supported by its mechanism of action against fungal pathogens. It may serve as a lead compound for developing new treatments for fungal infections.

Synthesis Pathways

The synthesis of 5-Chloro-4-fluoro-1H-benzimidazole typically involves cyclization reactions starting from substituted o-phenylenediamines. Various synthetic routes can be employed to optimize yield and purity, including continuous flow reactors for industrial applications .

Case Studies and Research Findings

A selection of notable studies highlights the applications of 5-Chloro-4-fluoro-1H-benzimidazole:

Study Focus Findings
Urease InhibitionDeveloped novel benzimidazole derivatives with potent urease inhibitory activity.
Cancer TherapeuticsInvestigated structure–activity relationships leading to effective anticancer agents targeting EGFR and VEGFR pathways.
Antiviral ActivityDemonstrated significant antiviral effects against enteroviruses with low IC50 values compared to standard treatments.
Antifungal PropertiesExplored the antifungal activity of benzimidazoles against various fungal strains with promising results.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chloro and fluoro substituents at positions 5 and 4 enable regioselective substitution under controlled conditions:

Chloro Group Reactivity

  • Amine Substitution : Reaction with N-ethylpiperazine in DMSO at reflux (2 h) replaces the 5-chloro group, yielding 5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline with 68% efficiency .

  • Microwave-Assisted Optimization : Substitution reactions under microwave irradiation show 7–22% yield improvements compared to conventional methods .

Fluoro Group Stability

The 4-fluoro group exhibits lower reactivity under mild conditions but participates in reactions requiring harsher reagents (e.g., strong bases or elevated temperatures).

Alkylation Reactions

  • Thioether Formation : Alkylation of 2-mercapto-5-fluoro-benzimidazole derivatives with bromomethyl biphenyl tetrazoles in DMF/K₂CO₃ produces antimicrobial agents. For example:

    ProductSubstituent at Position 6Yield (%)Antimicrobial Activity (Zone of Inhibition, mm)
    5c4-chlorophenoxy7128 (Bacteria), 32 (Fungi)
    5d4-tolyloxy6826 (Bacteria), 29 (Fungi)
    Data adapted from fluoro benzimidazole alkylation studies .

Mannich Reactions

  • Introduction of benzamide moieties via Mannich reactions enhances anti-inflammatory activity. Derivatives with 2-chloromethyl groups show significant COX-2 inhibition (% inhibition: 78.68 ± 0.46) .

Suzuki-Miyaura Coupling

  • Palladium-catalyzed coupling with arylboronic acids modifies the benzimidazole nucleus. For example, 6-Cl derivatives coupled with 3,4-(OCH₃)₂-phenyl groups achieve 82% yield and 97% purity .

Biological Activity Correlation

Key structure-activity relationships (SARs) from recent studies:

  • Electron-Withdrawing Groups : Chloro/fluoro substituents enhance metabolic stability and target binding (LogP: 3.79–4.36) .

  • Antimicrobial Potency : Azole-substituted derivatives (e.g., imidazole, triazole) exhibit superior activity against Candida albicans (MIC: 2 µg/mL) .

Green Chemistry Approaches

  • Solvent-Free Conditions : Improve atom economy and reduce waste (e.g., 85% yield for 6-NO₂ derivatives) .

  • Nanocatalysts : Enhance reaction rates and selectivity in cyclization steps.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzimidazoles are highly dependent on substituent type and position. Below is a comparative analysis of 5-Chloro-4-fluoro-1H-benzimidazole and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Notable Properties
5-Chloro-4-fluoro-1H-benzimidazole Cl (5), F (4) C₇H₄ClFN₂ 186.6* ~8.5† Moderate lipophilicity, basic nitrogen
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), CF₃ (2) C₈H₃ClF₄N₂ 238.57 7.43 Higher density (1.647 g/cm³), lower pKa due to CF₃ electron withdrawal
6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole Cl (pyrimidinyl), F (4, pyrimidinyl), Me (2), isopropyl (1) C₁₆H₁₃ClF₂N₄ 342.75 N/A Increased steric bulk, potential kinase inhibition
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid Cl (phenyl), Br (phenyl), COOH (6), Me (1) C₁₆H₁₁BrClFN₃O₂ 422.63 ~3.5 (COOH) High polarity, acidic due to carboxylic acid

*Estimated based on analogous structures; †Predicted based on unsubstituted benzimidazole (pKa ~8.5).

Key Observations :

  • Electron-withdrawing groups : The trifluoromethyl group in lowers pKa by stabilizing the deprotonated form, enhancing acidity compared to the parent compound.
  • Polarity : Carboxylic acid in dramatically increases hydrophilicity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Q & A

Q. What are the standard protocols for synthesizing 5-Chloro-4-fluoro-1H-benzimidazole, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) as a catalyst. For example, substituted benzoic acid hydrazides are cyclized at elevated temperatures (e.g., 120°C) to form benzimidazole derivatives. Post-synthesis, structural confirmation is achieved via:

  • Infrared Spectroscopy (IR): To identify functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for benzimidazole rings).
  • Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 7.5–8.5 ppm for aromatic protons), ¹³C NMR, and ¹⁹F NMR (for fluorine substituents).
  • Mass Spectrometry (MS): Molecular ion peaks matching the theoretical molecular weight (e.g., ~185–200 g/mol for related derivatives).
  • X-ray Crystallography: For unambiguous confirmation of substituent positions .

Q. What spectroscopic methods are employed to characterize substituent effects in benzimidazole derivatives?

Methodological Answer: Substituent effects (e.g., chloro and fluoro groups) are analyzed using:

  • ¹H and ¹³C NMR: Chemical shift perturbations in aromatic regions indicate electronic effects.
  • ¹⁹F NMR: Directly probes fluorine’s electronic environment (e.g., deshielding due to electron-withdrawing groups).
  • UV-Vis Spectroscopy: Absorption maxima shifts correlate with conjugation and substituent electronegativity.
  • IR Spectroscopy: Changes in ring vibration modes (e.g., C-Cl stretching at ~550–600 cm⁻¹).
    Cross-referencing with computational models (e.g., density functional theory) enhances interpretation .

Q. What safety precautions are critical when handling fluorinated benzimidazoles in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl or HF).
  • Waste Disposal: Segregate halogenated waste and neutralize acidic residues before disposal.
  • Emergency Protocols: Immediate rinsing with water for skin/eye contact and consultation with poison control for ingestion .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 5-Chloro-4-fluoro-1H-benzimidazole?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Temperature Gradients: Testing 80–140°C to balance reaction rate and decomposition.
  • Catalyst Screening: Evaluating alternatives to POCl₃ (e.g., polyphosphoric acid or microwave-assisted catalysis).
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates.
  • Design of Experiments (DoE): Statistical approaches (e.g., factorial design) to identify critical parameters (e.g., stoichiometry, time).
    Monitor progress via TLC or HPLC to terminate reactions at optimal conversion .

Q. How can contradictions in biological activity data for benzimidazole analogs be resolved?

Methodological Answer: Discrepancies in bioassays (e.g., IC₅₀ values) may stem from:

  • Purity Variability: Validate compound purity (>95%) via HPLC or elemental analysis.
  • Assay Conditions: Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Orthogonal Assays: Confirm activity using complementary methods (e.g., enzymatic vs. cell-based assays).
  • Structural Confirmation: Re-evaluate regiochemistry (e.g., chloro vs. fluoro positioning) via X-ray or NOESY NMR .

Q. What computational approaches model the electronic effects of chloro and fluoro substituents on benzimidazole reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps: Visualize electron-rich/depleted regions influenced by substituents.
  • Molecular Dynamics (MD): Simulate solvation effects or protein-ligand interactions (e.g., docking studies for drug design).
  • Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions between substituents and the benzimidazole core.
    Validate models against experimental spectral or reactivity data .

Q. How do researchers address discrepancies in spectral data for synthesized derivatives?

Methodological Answer:

  • Spectral Deconvolution: Use software (e.g., MestReNova) to resolve overlapping peaks in NMR.
  • Isotopic Labeling: ¹³C or ¹⁵N labeling to assign ambiguous signals.
  • Comparative Analysis: Cross-check with structurally characterized analogs (e.g., Geiger et al., 2012 for bromo/chloro derivatives).
  • Dynamic NMR: Study tautomerism or ring-flipping effects causing signal splitting .

Q. What strategies are used to study the environmental stability of halogenated benzimidazoles?

Methodological Answer:

  • Accelerated Degradation Studies: Expose compounds to UV light, heat, or oxidants (e.g., H₂O₂) and monitor decomposition via LC-MS.
  • Surface Adsorption Experiments: Analyze interactions with silica or cellulose surfaces using FTIR-ATR.
  • Microbial Degradation: Screen soil or wastewater microbes for biodegradation pathways.
  • Quantum Mechanical Calculations: Predict hydrolysis or photolysis rates using transition-state modeling .

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